2-(1,2-benzoxazol-3-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one
Description
This compound is a heterocyclic small molecule featuring a 1,2-benzoxazole core linked via an ethanone bridge to a piperazine moiety. The piperazine ring is further substituted with a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl group. The structural complexity arises from the fusion of benzoxazole (a bicyclic aromatic system with oxygen and nitrogen) and triazolo-pyrazine (a tricyclic system with three nitrogen atoms). This design likely targets specific receptor interactions, given the prevalence of piperazine and triazolopyrazine motifs in adenosine receptor ligands .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c1-13-21-22-19-18(20-6-7-26(13)19)25-10-8-24(9-11-25)17(27)12-15-14-4-2-3-5-16(14)28-23-15/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSCPUGBOGVAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole and triazolopyrazine intermediates, followed by their coupling through piperazine linkage. Common reagents include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, this compound might be explored for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, it could find applications in the development of new materials, such as polymers or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-(1,2-benzoxazol-3-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The triazolo[4,3-a]pyrazine moiety in the target compound distinguishes it from analogs like pyrazolo[3,4-d]pyrimidines (e.g., compounds 2 and 3 in ). Conversely, pyrazolopyrimidines (e.g., compound 3) prioritize hydrogen bonding via amino/hydrazine substituents .
Substituent Effects
- Piperazine Linker: The piperazine group in the target compound is substituted with a 3-methyl-triazolo-pyrazine, contrasting with benzylpiperazine derivatives (e.g., compound 21 in ).
- Benzoxazole vs. Phenyl Groups : Replacing phenyl (e.g., compound 1 in ) with benzoxazole introduces an oxygen atom into the aromatic system. This modification increases electron-withdrawing character, which may stabilize the molecule against metabolic oxidation compared to purely hydrocarbon-based analogs .
Key Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Receptor Binding: Triazolo-pyrazines (e.g., compound 21) exhibit nanomolar affinity for adenosine A1/A2A receptors due to their planar structure and nitrogen-rich core . The target compound’s benzoxazole may further modulate selectivity for adenosine subtypes.
- Metabolic Stability : Benzoxazole’s electron-withdrawing nature could reduce CYP450-mediated oxidation compared to phenyl analogs, as seen in pyrazolopyrimidines .
- Isomerization Risks : Unlike pyrazolo-triazolo-pyrimidines (e.g., compound 7 ), the target compound’s fused triazolo-pyrazine system minimizes isomerization risks, enhancing synthetic reproducibility .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzoxazole moiety and a piperazine ring. The molecular formula is , with a molecular weight of approximately 358.43 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antimicrobial Activity : The benzoxazole nucleus is known for its diverse antimicrobial properties. Studies indicate that derivatives of benzoxazole exhibit significant antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans .
- Anticancer Properties : Research has shown that compounds containing the benzoxazole structure can inhibit cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against leukemia and solid tumor cell lines, with IC50 values in the low nanomolar range .
Biological Activity Overview
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of related benzoxazole derivatives. The results indicated that specific substitutions on the benzoxazole ring enhanced activity against resistant strains of bacteria .
- Anticancer Screening : A series of analogs were tested for their anticancer properties against several human cancer cell lines. One derivative showed an IC50 value of 20 nM against leukemia cells, suggesting potent anticancer activity .
- CNS Pharmacology : Preliminary studies suggest that the compound may interact with neurotransmitter systems, indicating potential as a CNS-active agent. However, comprehensive pharmacological profiling is required to confirm these effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1,2-benzoxazol-3-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic coupling. A common approach involves reacting 1,2-benzoxazole-3-carboxylic acid derivatives with carbonyldiimidazole (CDI) in anhydrous DMF at 100°C for 1 hour, followed by condensation with a pre-synthesized 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-piperazine intermediate. Reflux for 24 hours in polar aprotic solvents (e.g., DMF or dioxane) ensures cyclization. Purification involves recrystallization from DMF/i-propanol mixtures .
Q. How is the purity and structural identity of this compound validated in academic research?
- Methodological Answer : Purity is confirmed via HPLC (≥97% by area normalization). Structural validation employs H NMR (e.g., DMSO- for aromatic proton analysis), IR spectroscopy (to confirm carbonyl and triazole stretching bands), and elemental analysis (C, H, N content within ±0.4% of theoretical values). High-resolution mass spectrometry (HRMS) further confirms molecular weight .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : The compound exhibits moderate solubility in DMSO (>10 mg/mL) and DMF, but limited solubility in water or ethanol. For in vitro assays, DMSO stock solutions (10 mM) are diluted into aqueous buffers (e.g., PBS) with <1% DMSO to avoid cytotoxicity. Solubility parameters (Hansen solubility parameters) should align with logP values (~2.5–3.0) predicted via computational tools .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of the triazolopyrazine-piperazine intermediate?
- Methodological Answer : Yield optimization requires:
- Catalyst screening : Palladium on carbon (Pd/C) or copper iodide (CuI) enhances coupling efficiency in Suzuki-Miyaura reactions for the triazolopyrazine core .
- Solvent selection : Anhydrous dioxane or toluene minimizes side reactions during piperazine alkylation.
- Temperature control : Stepwise heating (80°C → 120°C) reduces decomposition of heat-sensitive intermediates.
- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) or LC-MS ensures real-time tracking of intermediates .
Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., enzyme vs. cell-based assays)?
- Methodological Answer : Discrepancies often arise from:
- Membrane permeability : LogD adjustments via prodrug strategies (e.g., esterification of the ethanone group) enhance cellular uptake .
- Off-target effects : Use orthogonal assays (e.g., CRISPR gene knockout of suspected off-targets) to validate specificity.
- Metabolic stability : Incubate compounds with liver microsomes (human/rodent) to identify rapid degradation pathways. Adjust substituents (e.g., methyl → trifluoromethyl) to block metabolic hotspots .
Q. How does molecular docking predict the interaction of this compound with adenosine A1/A2A receptors?
- Methodological Answer : Docking simulations (using AutoDock Vina or Schrödinger Glide) model the compound’s binding to receptor pockets. Key steps:
Protein preparation : Retrieve A1/A2A receptor structures (PDB: 5UEN, 4UG2) and optimize hydrogen bonding networks.
Ligand preparation : Assign partial charges (AM1-BCC) and generate conformers (OMEGA).
Pocket analysis : Identify critical residues (e.g., His251 in A2A for hydrogen bonding with the triazole ring).
Free energy calculations : MM-GBSA scores quantify binding affinity, with ΔG ≤ −8 kcal/mol indicating high potency .
Q. What structural modifications enhance selectivity for bromodomain (BRD4) over kinase targets?
- Methodological Answer : To reduce kinase off-target activity:
- Core substitution : Replace benzoxazole with a bulkier 1,3-benzodioxole to sterically hinder kinase ATP pockets.
- Piperazine derivatization : Introduce a 4-methoxyphenyl group to engage BRD4’s ZA channel (hydrophobic interactions).
- Triazole optimization : Methyl → ethyl substitution at the triazole 3-position improves BRD4 K by 10-fold (SPR data) .
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
- Methodological Answer : SAR studies involve:
- Analog libraries : Synthesize derivatives with variations at the benzoxazole (R = Cl, OMe), triazole (R = Me, Et), and piperazine (R = H, acetyl) positions.
- Biological profiling : Test analogs in parallel assays (e.g., BRD4 IC, CYP3A4 inhibition, hERG binding).
- Computational models : QSAR with Random Forest or SVM algorithms identifies critical descriptors (e.g., polar surface area, H-bond donors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
